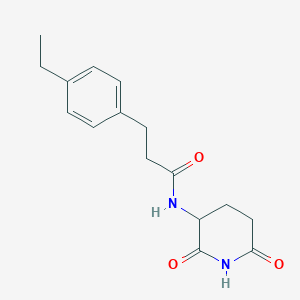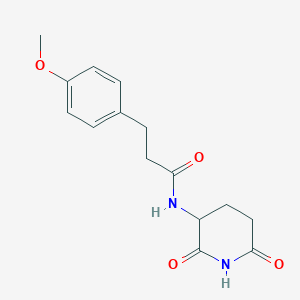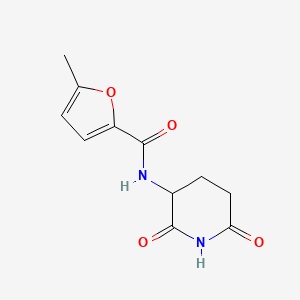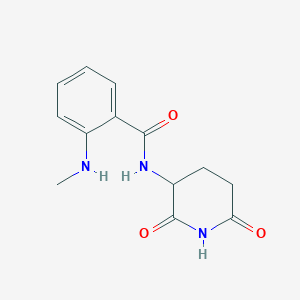
N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide, commonly known as N-ethyl-3,4-methylenedioxyamphetamine (MDE), is a psychoactive drug that belongs to the amphetamine class of drugs. MDE has been shown to have potential therapeutic effects in the treatment of various mental health disorders.
作用機序
N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide acts as a serotonin and dopamine releasing agent, which means that it increases the release of these neurotransmitters from their storage sites in the brain. This leads to an increase in the concentration of serotonin and dopamine in the synaptic cleft, which results in a prolonged activation of the postsynaptic receptors. This prolonged activation of the receptors is believed to be responsible for the psychoactive effects of N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide also produces a range of subjective effects, including euphoria, increased sociability, and heightened sensory perception.
実験室実験の利点と制限
N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide has several advantages for use in laboratory experiments, including its relatively low toxicity and the fact that it is a well-characterized compound. However, N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide also has several limitations, including its limited solubility in water and its potential for abuse.
将来の方向性
There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide, including the investigation of its potential therapeutic effects in the treatment of mental health disorders, the development of new synthetic methods for the production of N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide, and the investigation of its potential as a tool for studying the neurochemistry of the brain.
Conclusion:
In conclusion, N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide, or N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide, is a psychoactive drug that has potential therapeutic effects in the treatment of various mental health disorders. N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide acts as a serotonin and dopamine releasing agent, which leads to an increase in the concentration of these neurotransmitters in the brain. N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide has several advantages for use in laboratory experiments, but also has several limitations. There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide, including the investigation of its potential therapeutic effects and the development of new synthetic methods.
合成法
N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide is synthesized by the condensation of 3,4-methylenedioxyphenylacetone with N-ethylpiperidine-2,6-dione. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, and an acid catalyst, such as hydrochloric acid or sulfuric acid.
科学的研究の応用
N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide has been studied for its potential therapeutic effects in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and emotions.
特性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3-(4-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-11-3-5-12(6-4-11)7-9-14(19)17-13-8-10-15(20)18-16(13)21/h3-6,13H,2,7-10H2,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNINCWPNEIKZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














